molecular formula C18H17ClIN3OS B4686943 2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4686943
M. Wt: 485.8 g/mol
InChI Key: RFINEBJGTIBEMB-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro, iodo, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of chloro and iodo substituents through halogenation reactions. The pyrrolidinyl group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms (chloro and iodo) can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used to study biological processes and interactions, particularly those involving halogenated and nitrogen-containing compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-iodo-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Unique due to the presence of both chloro and iodo substituents, as well as the pyrrolidinyl group.

    2-chloro-5-iodo-N-{[2-(morpholin-1-yl)phenyl]carbamothioyl}benzamide: Similar structure but with a morpholinyl group instead of pyrrolidinyl.

    2-chloro-5-iodo-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Contains a piperidinyl group, offering different biological and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-chloro-5-iodo-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClIN3OS/c19-14-8-7-12(20)11-13(14)17(24)22-18(25)21-15-5-1-2-6-16(15)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFINEBJGTIBEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClIN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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